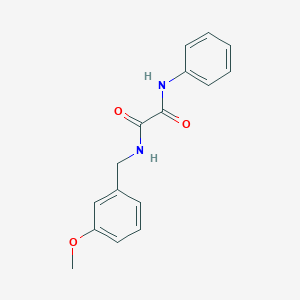

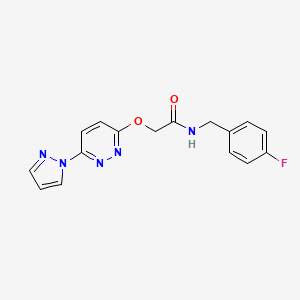

N1-(3-Methoxybenzyl)-N2-Phenyloxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-(3-methoxybenzyl)-N2-phenyloxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that N1-(3-methoxybenzyl)-N2-phenyloxalamide might exhibit. The first paper describes the synthesis and structure elucidation of a triazole derivative with a methoxybenzylidene substituent, which shares some structural features with N1-(3-methoxybenzyl)-N2-phenyloxalamide, such as the methoxybenzyl component . The second paper discusses the crystal and molecular structures of oxadiazole derivatives with methoxybenzyl and methoxyphenylethyl substituents, which again are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves acid-catalyzed reactions and the use of methoxybenzaldehyde as a precursor . Although the exact synthesis of N1-(3-methoxybenzyl)-N2-phenyloxalamide is not detailed, it is likely that similar synthetic routes could be employed, utilizing appropriate precursors such as 3-methoxybenzylamine and phenylisocyanate to form the oxalamide linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, mass spectroscopy, and single crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of N1-(3-methoxybenzyl)-N2-phenyloxalamide. The crystal packing of related compounds shows that the methoxybenzyl substituent can influence the overall shape of the molecule, such as V-shaped or planar configurations, which in turn affects the molecular packing arrangements .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(3-methoxybenzyl)-N2-phenyloxalamide are not directly reported, the properties of structurally similar compounds can provide some predictions. The presence of the methoxy group and the aromatic rings suggests that the compound would exhibit moderate polarity, impacting its solubility in organic solvents . The crystal packing information from related compounds indicates that intermolecular interactions, such as hydrogen bonding and pi-pi stacking, could be significant in determining the compound's melting point and solubility .

Wissenschaftliche Forschungsanwendungen

- Insbesondere haben grün synthetisierte Nanomaterialien Anwendungen in der Medizin, darunter die Wirkstoffabgabe, die Bildgebung (wie MRT) und die Behandlung von Krankheiten .

Grüne Synthese von Nanopartikeln

Biomedizinische Polymere

Wirkmechanismus

Target of Action

The primary target of N1-(3-methoxybenzyl)-N2-phenyloxalamide is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a tyrosine-protein kinase that acts as a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .

Mode of Action

N1-(3-methoxybenzyl)-N2-phenyloxalamide interacts with its target, FGFR1, by inhibiting the fatty acid amide hydrolase (FAAH) in a time-dependent manner . This inhibition is likely irreversible or slowly reversible . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are natural neuromodulators in the body that bind to cannabinoid receptors, affecting pain, inflammation, and mood .

Biochemical Pathways

The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-phenyloxalamide affects the endocannabinoid system . This system is involved in a variety of physiological processes including pain-sensation, mood, and memory, and in mediating the psychoactive effects of cannabis .

Pharmacokinetics

The pharmacokinetics of N1-(3-methoxybenzyl)-N2-phenyloxalamide is yet to be fully understood. A related compound, n-3-methoxybenzyl-palmitamide, has been studied and found to have a slow absorption and elimination rate in rats . It is possible that N1-(3-methoxybenzyl)-N2-phenyloxalamide may have similar pharmacokinetic properties.

Result of Action

The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-phenyloxalamide leads to an increase in the levels of endocannabinoids. This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N1-(3-methoxybenzyl)-N2-phenyloxalamide has been found to interact with the enzyme Fatty Acid Amide Hydrolase (FAAH) . This interaction is significant as FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes .

Cellular Effects

The effects of N1-(3-methoxybenzyl)-N2-phenyloxalamide on cells are primarily related to its interaction with FAAH. By inhibiting FAAH, this compound can potentially influence cell function by modulating the release of neurotransmitters .

Molecular Mechanism

N1-(3-methoxybenzyl)-N2-phenyloxalamide exerts its effects at the molecular level through its interaction with FAAH. It displays significant time-dependent and dose-dependent FAAH inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible .

Temporal Effects in Laboratory Settings

In laboratory settings, N1-(3-methoxybenzyl)-N2-phenyloxalamide has shown to have long-term effects on FAAH inhibition . This suggests that the compound’s effects may persist over time, potentially influencing cellular function in long-term studies.

Metabolic Pathways

N1-(3-methoxybenzyl)-N2-phenyloxalamide’s interaction with FAAH places it within the endocannabinoid metabolic pathway . Endocannabinoids are metabolized by FAAH, and by inhibiting this enzyme, N1-(3-methoxybenzyl)-N2-phenyloxalamide could potentially affect metabolic flux or metabolite levels.

Eigenschaften

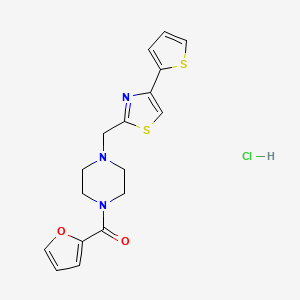

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-15(19)16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGRMZGUNMQZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)